2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O
- Molecular Weight : 196.29 g/mol
- CAS Number : 1829399-23-6
This compound primarily interacts with serotonin receptors, particularly the 5-HT6 receptor subtype. This receptor is implicated in cognitive processes such as memory and learning. The compound acts as an antagonist at this receptor, which may enhance cognitive function and has potential applications in treating cognitive impairments associated with various neurological disorders.
Receptor Binding Affinity
The binding affinity of this compound for the 5-HT6 receptor has been evaluated through various studies. The compound exhibits a low nanomolar affinity, indicating strong interaction with the receptor.
Pharmacological Effects
The pharmacological effects of this compound have been assessed in several preclinical studies:
- Cognitive Enhancement : In animal models, administration of the compound has shown improvement in memory tasks, suggesting its potential as a cognitive enhancer.
- Antidepressant-like Effects : The compound has also demonstrated antidepressant-like effects in behavioral assays, indicating its broader therapeutic potential.
Study on Cognitive Function
A study conducted by researchers at the Polish Academy of Science explored the effects of various 5-HT6 antagonists, including this compound. The results indicated significant improvements in cognitive flexibility and learning tasks when administered to rodents.
Behavioral Assessments
In another study focusing on behavioral assessments, the compound was tested alongside established antidepressants. It exhibited comparable efficacy in reducing depressive-like behaviors in mice subjected to stress models.
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its toxicity and side effects.
Properties
IUPAC Name |
2-amino-1-(4-cyclobutylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJAFMUCWWBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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